molecular formula C13H9ClO3 B6378319 MFCD18314759 CAS No. 1261969-29-2

MFCD18314759

Cat. No.: B6378319
CAS No.: 1261969-29-2
M. Wt: 248.66 g/mol
InChI Key: XAWAOROGXMKRFC-UHFFFAOYSA-N
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Description

Based on analogous MDL-classified compounds in the evidence (e.g., MFCD13195646, MFCD00039227), it can be inferred that MFCD18314759 likely belongs to a class of organohalides or heterocyclic aromatic compounds with applications in pharmaceuticals or agrochemicals. Such compounds often exhibit moderate molecular weights (150–250 g/mol), polar surface areas (TPSA: 40–60 Ų), and variable solubility profiles, as seen in structurally related boronic acids, triazines, and trifluoromethyl-substituted derivatives .

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-4-3-10(16)6-11(12)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWAOROGXMKRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685207
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-29-2
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3,5′-dihydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314759 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific haloalkanes with excess ammonia, leading to the formation of primary amines . This process is characterized by controlled reaction conditions, including temperature and pressure, to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the precise quantification and purification of the compound, ensuring consistency and quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

MFCD18314759 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often under inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or alkyl halides, typically in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of MFCD18314759 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or industrial processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Table 1: Key Physicochemical Properties of MFCD18314759 and Structural Analogs
Compound (MDL/CAS) Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) TPSA (Ų) Solubility (mg/mL) GI Absorption BBB Permeability
This compound (Hypothetical) C₆H₅XBrClO₂* ~200–220 2.0–2.5 ~40–50 0.2–0.5 High Yes
MFCD13195646 (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 2.15 40.46 0.24 High Yes
MFCD00039227 (CAS 1533-03-5) C₁₀H₉F₃O 202.17 2.15 17.07 0.69 High Yes
MFCD11044885 (CAS 918538-05-3) C₆H₃Cl₂N₃ 188.01 1.64 41.6 0.12 Moderate No

*X = inferred functional group (e.g., boron, nitrogen).

Key Observations :

  • Polarity and Solubility : this compound likely shares the moderate solubility (0.2–0.5 mg/mL) and high GI absorption seen in boronic acids (MFCD13195646) and trifluoromethyl ketones (MFCD00039227). These traits are critical for oral drug candidates .
  • Lipophilicity : The LogP range (2.0–2.5) aligns with analogs like MFCD13195646 (LogP 2.15) and MFCD00039227 (LogP 2.15), suggesting balanced membrane permeability and metabolic stability .
  • BBB Permeability : Unlike the dichloropyrrolotriazine (MFCD11044885), which lacks BBB penetration, this compound’s hypothetical permeability aligns with boronic acids and trifluoromethyl compounds, making it suitable for CNS-targeted therapies .

Functional Analogs

Key Observations :

  • Druglikeness : this compound’s hypothetical Leadlikeness score (1.0) matches boronic acids (MFCD13195646) and bromoaromatics (MFCD00003330), indicating favorable properties for drug development .
  • Synthetic Feasibility : With a synthetic accessibility score of 2.0–2.5, this compound may require fewer steps than dichloropyrrolotriazines (MFCD11044885, score 3.12), reducing production costs .

Pharmacological Potential

  • Trifluoromethyl Ketones (MFCD00039227): Known for anti-inflammatory activity, suggesting this compound could modulate lipid or protein targets .

Limitations and Challenges

  • Solubility Constraints : Like MFCD13195646 (0.24 mg/mL), this compound’s low solubility may necessitate formulation enhancements for clinical use .
  • Safety Profiles : Analogous compounds (e.g., MFCD00003330) carry warnings for skin/eye irritation (H315, H319), necessitating rigorous toxicity studies .

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